T3SS-IN-5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

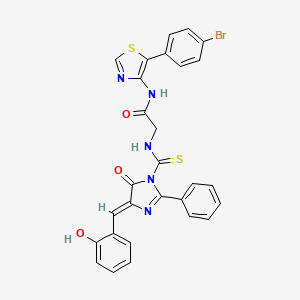

T3SS-IN-5 is a compound known for its inhibitory effects on the type III secretion system, a virulence apparatus used by many Gram-negative pathogenic bacteria to cause infections. This system is a multiprotein molecular syringe that enables pathogens to inject effector proteins into host cells, modifying host cell mechanisms in ways beneficial to the pathogen .

准备方法

The synthesis of T3SS-IN-5 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve:

Formation of the core structure: This step usually involves a series of condensation reactions under controlled conditions.

Functionalization: Introduction of specific functional groups through substitution reactions to enhance the compound’s activity.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

化学反应分析

T3SS-IN-5 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s inhibitory activity.

Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of derivatives with different properties.

Hydrolysis: Breaking down the compound into simpler molecules under acidic or basic conditions.

科学研究应用

T3SS-IN-5 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the type III secretion system and its role in bacterial virulence.

Biology: Helps in understanding the molecular mechanisms of bacterial infections and host-pathogen interactions.

Medicine: Potentially used in the development of new anti-virulence drugs to treat bacterial infections without promoting antibiotic resistance.

Industry: Applied in the development of biocontrol agents for agricultural purposes, reducing the reliance on traditional pesticides

作用机制

T3SS-IN-5 exerts its effects by directly binding to components of the type III secretion system, such as the needle, translocon, basal body, sorting platform, and effector proteins. This binding inhibits the assembly and function of the secretion system, preventing the injection of effector proteins into host cells. The inhibition of this system disrupts the pathogen’s ability to cause infection, making this compound a valuable tool in anti-virulence strategies .

相似化合物的比较

T3SS-IN-5 is unique compared to other type III secretion system inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

RCZ12 and RCZ20: These compounds also inhibit the type III secretion system but have different structural scaffolds and binding mechanisms.

Salicylic Acid and p-Hydroxybenzoic Acid: Plant-derived compounds that inhibit the type III secretion system through different pathways

This compound stands out due to its high specificity and effectiveness in inhibiting the type III secretion system, making it a promising candidate for further research and development in anti-virulence therapies.

属性

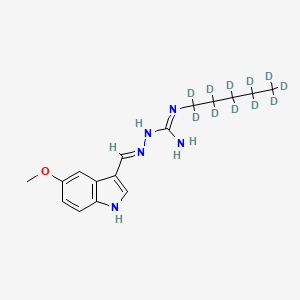

分子式 |

C16H14N2OS2 |

|---|---|

分子量 |

314.4 g/mol |

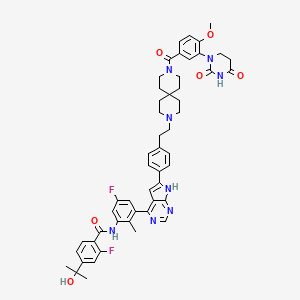

IUPAC 名称 |

(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-phenylmethanol |

InChI |

InChI=1S/C16H14N2OS2/c19-14(13-9-5-2-6-10-13)15-17-18-16(21-15)20-11-12-7-3-1-4-8-12/h1-10,14,19H,11H2 |

InChI 键 |

LLDWUHTZHUGZIG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)C(C3=CC=CC=C3)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

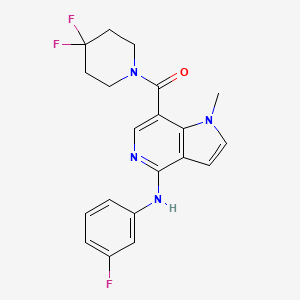

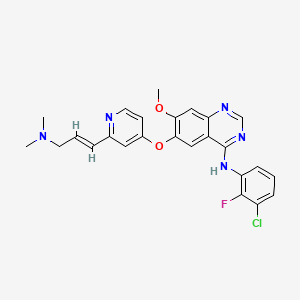

![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

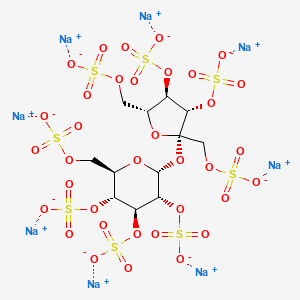

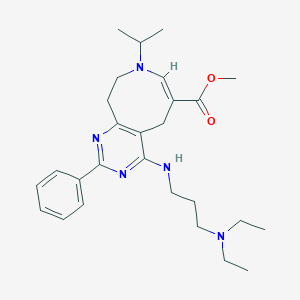

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)